molecular formula C20H36O2Sn B12558757 Stannane, tributyl(2,5-dimethoxyphenyl)- CAS No. 142732-64-7

Stannane, tributyl(2,5-dimethoxyphenyl)-

Cat. No.: B12558757
CAS No.: 142732-64-7
M. Wt: 427.2 g/mol
InChI Key: XQNYETOJTWHACM-UHFFFAOYSA-N
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Description

"Stannane, tributyl(2,5-dimethoxyphenyl)-" is an organotin compound characterized by a tributyltin group bonded to a 2,5-dimethoxyphenyl moiety. Tributylstannanes are widely employed in Stille coupling reactions, enabling carbon-carbon bond formation in organic synthesis, particularly in pharmaceuticals and materials science . The 2,5-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may modulate electronic properties, reactivity, and stability compared to other aryl or heteroaryl tributylstannanes.

Properties

CAS No.

142732-64-7

Molecular Formula

C20H36O2Sn

Molecular Weight

427.2 g/mol

IUPAC Name

tributyl-(2,5-dimethoxyphenyl)stannane

InChI

InChI=1S/C8H9O2.3C4H9.Sn/c1-9-7-3-5-8(10-2)6-4-7;3*1-3-4-2;/h3-5H,1-2H3;3*1,3-4H2,2H3;

InChI Key

XQNYETOJTWHACM-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Stannane, tributyl(2,5-dimethoxyphenyl)- typically involves the Stille cross-coupling reaction . This reaction is a palladium-catalyzed process that forms carbon-carbon bonds between an organotin compound and an organic halide or pseudohalide . The reaction conditions often include the use of Pd(OAc)2 as a catalyst, XPhos as a ligand, and CsF as a base in a solvent like t-BuOH .

Industrial Production Methods: While specific industrial production methods for Stannane, tributyl(2,5-dimethoxyphenyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxicity of organotin compounds .

Chemical Reactions Analysis

Types of Reactions: Stannane, tributyl(2,5-dimethoxyphenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tin oxides , while substitution reactions can produce a variety of organotin derivatives .

Mechanism of Action

The mechanism by which Stannane, tributyl(2,5-dimethoxyphenyl)- exerts its effects involves the formation of organotin intermediates that participate in various chemical reactions. These intermediates can interact with molecular targets such as enzymes and receptors , leading to the desired chemical transformations . The pathways involved often include radical mechanisms and transition metal-catalyzed processes .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key molecular parameters of "Stannane, tributyl(2,5-dimethoxyphenyl)-" with structurally related tributylstannanes:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key References
Stannane, tributyl(2,5-dimethoxyphenyl)- C23H34O2Sn* 461.27* Aromatic ring with two methoxy groups Inferred
Tributyl(5-methyl-2-thienyl)stannane C17H32SSn 387.21 Thiophene ring with methyl group
Tributyl(4-hexyl-2-thienyl)stannane C22H40SSn 455.30 Thiophene ring with hexyl chain
Tributyl(p-tolyl)stannane C19H32Sn 385.24 Aromatic ring with methyl group
Tributyl[(methoxymethoxy)methyl]stannane C13H28O2Sn 367.14 Alkyl chain with methoxymethoxy group

*Calculated based on analogous structures.

Reactivity and Electronic Effects

  • Electron-Donating vs. This contrasts with thiophene-based stannanes (e.g., tributyl(5-methyl-2-thienyl)stannane), where the heteroaromatic ring balances electron delocalization and reactivity .
  • Steric Considerations : Bulky substituents (e.g., hexyl chains in tributyl(4-hexyl-2-thienyl)stannane) may hinder coupling efficiency, whereas the planar 2,5-dimethoxyphenyl group likely minimizes steric interference .

Stability and Handling

  • Air and Moisture Sensitivity : Tributylstannanes generally require inert atmospheres (e.g., argon) due to sensitivity to oxidation and hydrolysis . The 2,5-dimethoxyphenyl derivative is expected to follow similar handling protocols.
  • Thermal Stability: Thiophene-based stannanes (e.g., tributyl(selenophen-2-yl)stannane) exhibit moderate thermal stability during high-temperature reactions, a trait likely shared by the dimethoxyphenyl analog .

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